

# CAS number and molecular structure of 3-amino-3-(4-nitrophenyl)propanoic acid

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | 3-amino-3-(4-nitrophenyl)propanoic Acid |
| Cat. No.:      | B010493                                 |

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## An In-depth Technical Guide to 3-amino-3-(4-nitrophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-amino-3-(4-nitrophenyl)propanoic acid** is a  $\beta$ -amino acid derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a chiral center and an electron-withdrawing nitro group on the aromatic ring, makes it a versatile scaffold for the synthesis of novel therapeutic agents, particularly in the development of modified peptides and other bioactive molecules.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on technical details relevant to research and development.

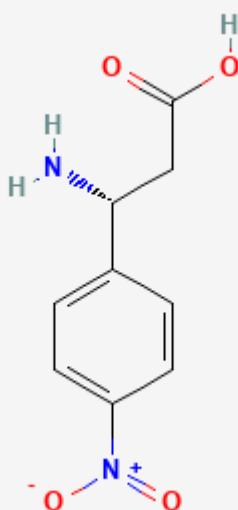
## Chemical and Physical Properties

The fundamental properties of **3-amino-3-(4-nitrophenyl)propanoic acid** are summarized below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property                     | Value  | Reference           |
|------------------------------|--|---------------------|
| CAS Number                   | 102308-62-3  | <a href="#">[2]</a> |
| Molecular Formula            | C <sub>9</sub> H <sub>10</sub> N <sub>2</sub> O <sub>4</sub> | <a href="#">[3]</a> |
| Molecular Weight             | 210.19 g/mol   | <a href="#">[3]</a> |
| IUPAC Name                   | 3-amino-3-(4-nitrophenyl)propanoic acid                      |                     |
| Synonyms                     | 3-(4-nitrophenyl)-β-alanine                                  |                     |
| Appearance                   | White to yellow solid  | <a href="#">[3]</a> |
| pKa (predicted)              | 3.52 ± 0.10  | <a href="#">[3]</a> |
| Hydrogen Bond Donor Count    | 2  | <a href="#">[3]</a> |
| Hydrogen Bond Acceptor Count | 5  | <a href="#">[3]</a> |
| Rotatable Bond Count         | 3  | <a href="#">[3]</a> |

#### Molecular Structure:

The molecular structure of **3-amino-3-(4-nitrophenyl)propanoic acid** is characterized by a propanoic acid backbone with an amino group and a 4-nitrophenyl group attached to the β-carbon.



**Figure 1.** Molecular Structure of **3-amino-3-(4-nitrophenyl)propanoic acid**.

## Synthesis and Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of **3-amino-3-(4-nitrophenyl)propanoic acid** is not readily available in the surveyed literature, a general and common method for the synthesis of 3-aryl- $\beta$ -amino acids is the Rodionov reaction. This reaction involves the condensation of an aromatic aldehyde with malonic acid and ammonia.

## General Experimental Protocol: Synthesis of 3-aryl- $\beta$ -amino acids via the Rodionov Reaction

This protocol is a generalized procedure and may require optimization for the specific synthesis of **3-amino-3-(4-nitrophenyl)propanoic acid**.

### Materials:

- 4-Nitrobenzaldehyde
- Malonic acid
- Ammonium acetate
- Ethanol

- Hydrochloric acid
- Sodium hydroxide
- Standard laboratory glassware and equipment (round-bottom flask, condenser, heating mantle, magnetic stirrer, filtration apparatus)

**Procedure:**

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol.
- Addition of Ammonia Source: Add ammonium acetate (2-3 equivalents) to the mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure.
- Isolation and Purification: The crude product is collected by filtration. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/water. The pH of the solution may need to be adjusted to the isoelectric point of the amino acid to maximize precipitation.

## Logical Workflow for Synthesis and Purification

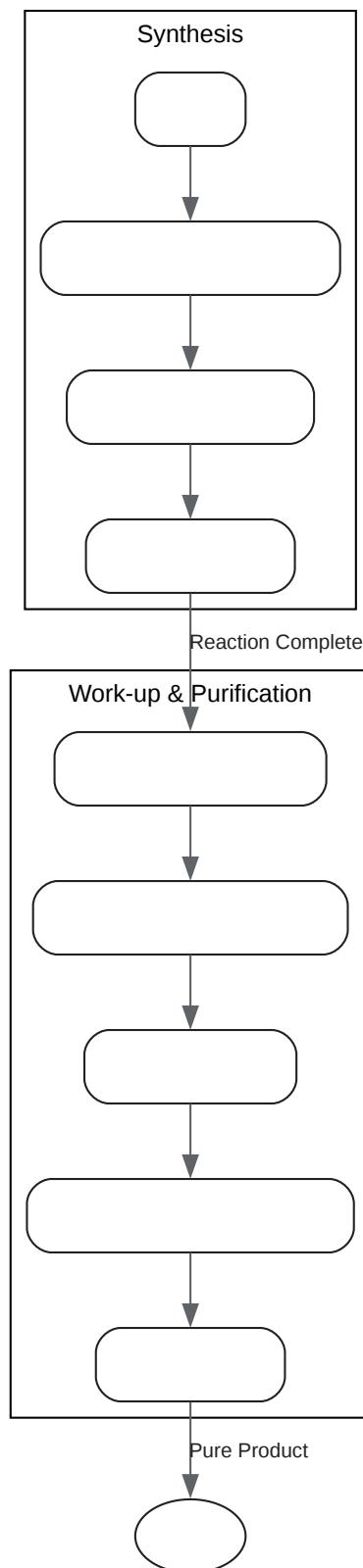
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Diagram 1: General workflow for the synthesis and purification of **3-amino-3-(4-nitrophenyl)propanoic acid**.

## Biological Activity and Potential Applications

Derivatives of  $\beta$ -amino acids are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. While specific quantitative bioactivity data such as  $IC_{50}$  or MIC values for **3-amino-3-(4-nitrophenyl)propanoic acid** were not found in the reviewed literature, its structural motifs suggest potential for biological activity. The nitroaromatic group is a known pharmacophore in various antimicrobial and anticancer agents.

The primary application of **3-amino-3-(4-nitrophenyl)propanoic acid** is as a building block in the synthesis of more complex molecules.<sup>[1]</sup> Its amino and carboxylic acid functionalities allow for its incorporation into peptide chains, leading to the formation of peptidomimetics with enhanced stability against enzymatic degradation.

## Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

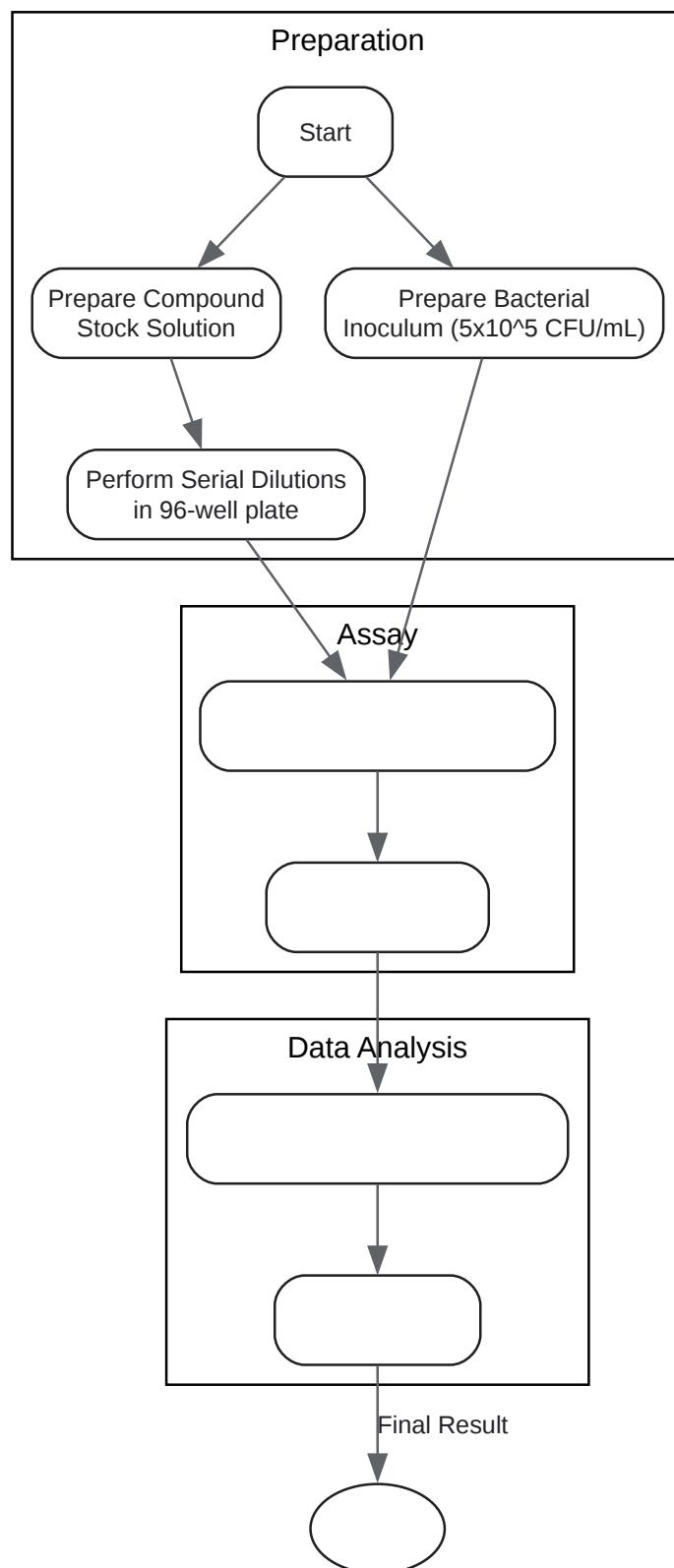
### Materials:

- Test compound (**3-amino-3-(4-nitrophenyl)propanoic acid**)
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Spectrophotometer or plate reader
- Incubator

### Procedure:

- Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
- Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compound in CAMHB to achieve a range of desired concentrations.
- Bacterial Inoculum Preparation: Grow the bacterial strains in CAMHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately  $5 \times 10^5$  CFU/mL.
- Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

## Experimental Workflow for Antimicrobial Screening



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Diagram 2: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

## Conclusion

**3-amino-3-(4-nitrophenyl)propanoic acid** is a key intermediate for chemical synthesis, offering a scaffold for the development of novel molecules with potential therapeutic applications. While there is a lack of specific biological activity data for this compound in the public domain, its structural features are of interest to medicinal chemists. The provided general protocols for synthesis and antimicrobial screening can serve as a starting point for researchers investigating this and related  $\beta$ -amino acids. Further studies are warranted to fully elucidate the biological profile of this compound and its derivatives.

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## References

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